Enhanced Myostatin Inhibitory Activity through N-Terminal Acylation
Acylation of the N-terminus of a myostatin inhibitory peptide (peptide A) with a 2-naphthyloxyacetyl group resulted in a peptide with an IC50 of 1.19 ± 0.11 μM, which is approximately 3-fold more potent than the unmodified parent peptide (IC50 = 3.53 ± 0.25 μM) [1]. This demonstrates the significant impact of the 2-naphthyloxyacetyl moiety on enhancing biological activity in a peptide context.
| Evidence Dimension | Inhibitory activity against myostatin |
|---|---|
| Target Compound Data | IC50 = 1.19 ± 0.11 μM |
| Comparator Or Baseline | Parent peptide A: IC50 = 3.53 ± 0.25 μM |
| Quantified Difference | Approximately 3-fold improvement in potency |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This 3-fold increase in potency directly translates to a more effective tool compound for myostatin inhibition research and a potentially more valuable building block for developing muscle atrophy therapeutics.
- [1] Takayama, K., et al. ACS Med. Chem. Lett. 2017, 8, 7, 751–756. View Source
